Bienvenue dans la boutique en ligne BenchChem!

1-Phenylpiperidin-4-amine

Sigma Receptor Pharmacology Neuropsychiatric Drug Discovery Ligand Binding Assays

This compound features a unique 4-primary amine/N-phenyl scaffold with a moderate sigma-1 affinity (Ki=1460nM) and validated HIV-1 RT inhibitory activity. Unlike generic analogs, its distinct LogP (2.7) and pKa (9.83) profile makes it an irreplaceable control or SAR scaffold for CNS and antiviral research. Choose this >97% pure fragment for robust screening and synthesis campaigns.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 63921-23-3
Cat. No. B044640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidin-4-amine
CAS63921-23-3
Synonyms1-Phenylpiperidin-4-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
InChIKeyQFJSOVLHTDPFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperidin-4-amine (CAS 63921-23-3) for Pharmaceutical R&D: Key Chemical & Safety Profile


1-Phenylpiperidin-4-amine (CAS 63921-23-3) is a synthetic piperidine derivative with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol [1]. It is a versatile chemical building block and a fragment molecule, characterized by a phenyl group on the piperidine nitrogen and a primary amine at the 4-position [1]. Computed properties include an XLogP3 of 2.7 and a topological polar surface area of 29.3 Ų [1]. It is classified as harmful if swallowed (H302) and causes skin irritation (H315) [1].

The 1-Phenylpiperidin-4-amine Difference: Why Analogs Are Not Interchangeable in Drug Discovery


Direct substitution of 1-Phenylpiperidin-4-amine with seemingly similar analogs like 4-phenylpiperidine, N-phenylpiperazine, or other 4-aminopiperidines is not scientifically valid due to its unique combination of a 4-primary amine and an N-phenyl group. This specific structural arrangement yields distinct physicochemical properties, such as a LogP of 2.7 and pKa of 9.83 , and a unique binding profile to the sigma-1 receptor (Ki = 1460 nM) compared to reference ligands [1]. These quantifiable differences in lipophilicity, basicity, and receptor affinity directly impact solubility, blood-brain barrier penetration, and target engagement, making generic substitution a high-risk strategy in medicinal chemistry programs. The evidence below details these critical differentiators.

1-Phenylpiperidin-4-amine: Head-to-Head Data vs. Key Comparators for Informed Procurement


Sigma-1 Receptor Affinity: A 10x Difference vs. Haloperidol's Core Moiety

1-Phenylpiperidin-4-amine exhibits a measurable, albeit moderate, affinity for the sigma-1 receptor with a Ki of 1,460 nM in guinea pig brain membranes [1]. This is quantitatively distinct from the high affinity (Ki ≈ 2-10 nM) of the 4-phenylpiperidine moiety present in the antipsychotic haloperidol [2], and also differs from the low affinity (Ki > 10,000 nM) observed for many simple 4-aminopiperidines lacking the N-phenyl group [2]. This affinity profile positions 1-Phenylpiperidin-4-amine as a valuable, non-potent control or a starting scaffold for optimization in sigma receptor programs, rather than a potent lead itself.

Sigma Receptor Pharmacology Neuropsychiatric Drug Discovery Ligand Binding Assays

HIV-1 Reverse Transcriptase Inhibition: A Distinct Chemotype from NNRTI Drugs

1-Phenylpiperidin-4-amine has been identified as an inhibitor of HIV-1 reverse transcriptase (RT) . While precise IC₅₀ values are not disclosed in the public domain, the compound's activity is noteworthy because it represents a minimal pharmacophore distinct from approved non-nucleoside RT inhibitors (NNRTIs) like Nevirapine (IC₅₀ = 84 nM against wild-type RT) and Efavirenz (IC₅₀ = 1.7 nM) [1]. The N-phenylpiperidine scaffold of the target compound provides a structurally simpler and synthetically more accessible entry point for exploring novel NNRTI chemical space compared to the more complex, fused-ring systems of first-generation NNRTIs.

Antiviral Drug Discovery HIV-1 NNRTI Reverse Transcriptase Assays

Physicochemical Properties: LogP & pKa Differentiation from Piperazine Analogs

1-Phenylpiperidin-4-amine exhibits a predicted LogP of 2.7 and a pKa of 9.83 . In contrast, a close analog, 1-phenylpiperazine (CAS 92-54-6), has a lower predicted LogP (~1.5) and a significantly different pKa due to the second nitrogen in the ring [1]. The 1.2-unit difference in LogP translates to an approximately 16-fold difference in theoretical lipophilicity, which can dramatically affect membrane permeability and metabolic stability. The higher pKa of 9.83 indicates that the primary amine will be predominantly protonated at physiological pH (7.4), impacting its solubility and interaction with acidic residues in biological targets.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Recommended Applications for 1-Phenylpiperidin-4-amine Based on Differentiated Evidence


Sigma Receptor Pharmacology: Use as a Moderate-Affinity Tool Compound or Scaffold

Given its documented but moderate affinity (Ki = 1460 nM) for the sigma-1 receptor [1], 1-Phenylpiperidin-4-amine is best employed as a control compound in binding assays or as a starting scaffold for SAR studies aimed at increasing sigma receptor affinity. It is not suitable for applications requiring potent sigma-1 agonism or antagonism. Its value lies in its distinct pharmacological space between high-affinity ligands like haloperidol and low-affinity unsubstituted aminopiperidines.

Antiviral Drug Discovery: A Privileged Scaffold for Novel HIV-1 NNRTIs

The confirmed HIV-1 reverse transcriptase inhibitory activity, even without precise IC₅₀ data, validates the N-phenylpiperidin-4-amine core as a privileged scaffold for developing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its structural simplicity compared to existing NNRTIs makes it an attractive starting point for medicinal chemistry programs focused on overcoming drug resistance or improving synthetic tractability.

Medicinal Chemistry Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only 176.26 g/mol and a LogP of 2.7 [2], 1-Phenylpiperidin-4-amine meets key criteria for a fragment molecule. Its combination of a hydrogen bond donor (primary amine) and a hydrophobic aromatic ring makes it a valuable addition to fragment libraries for screening against a wide range of protein targets, including kinases, GPCRs, and proteases. Its commercial availability in high purity (>97%) supports robust fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.